4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)but-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS2/c13-7-3-4-8-14-11-12-9-5-1-2-6-10(9)15-11/h1-2,5-6,13H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKQXUOEYIWAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC#CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol typically involves the reaction of 2-mercaptobenzothiazole with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the conversion of the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the sulfanyl group, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has shown potential biological activity, making it a candidate for studies in drug discovery and development. It can be used to investigate the interactions with various biological targets.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer properties. Further studies are needed to fully understand its efficacy and safety.
Industry: The compound finds applications in the development of functional materials, such as polymers and dyes, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular processes. The alkyne moiety can undergo cycloaddition reactions, forming new chemical entities that exert biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of benzothiazole, sulfanyl, and propargyl alcohol groups. Below is a comparison with structurally related compounds:
Reactivity in Catalytic Cyclization
- Propargyl Alcohol Reactivity: The propargyl alcohol group in this compound is structurally analogous to 1-arylprop-2-yn-1-ols () and (Z)-2-en-4-yn-1-ols (). These substrates undergo Rh- or Au-catalyzed cyclization to form cyclopentanones or dihydrofurans, respectively. The benzothiazole-sulfanyl group in the target compound may stabilize transition states or alter regioselectivity compared to simpler aryl or aliphatic derivatives. Example: Rh-catalyzed cyclization of 1-arylprop-2-yn-1-ols yields cyclopentanones (60–85% yields) via hydrorhodation and 1,4-rhodium migration . Contrast: The bulkier benzothiazole group in the target compound may require modified catalytic conditions or lead to distinct ring systems.
Biological Activity
4-(1,3-Benzothiazol-2-ylsulfanyl)but-2-yn-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
The molecular formula of this compound is C₁₁H₉NOS₂, with a CAS number of 431067-90-2. The compound features a benzothiazole moiety, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with propargyl alcohols under specific conditions. Various synthetic routes have been reported in literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Antioxidant Activity
Research has indicated that benzothiazole derivatives exhibit significant antioxidant properties. For instance, a study on related compounds demonstrated high radical scavenging activities with IC₅₀ values as low as 0.05 ± 0.02 mmol/L . While specific data for this compound is limited, its structural similarities suggest potential antioxidant capabilities.
Anti-inflammatory Activity
Benzothiazole derivatives have also been evaluated for anti-inflammatory activity. In a related study, compounds showed substantial inhibition of COX enzymes, which are critical in inflammatory processes. For example, one derivative exhibited a 57.35% inhibition rate compared to indomethacin . The mechanism likely involves the inhibition of COX enzymes, which could be extrapolated to suggest similar activity for this compound.
The biological mechanisms underlying the activities of benzothiazole derivatives often involve interactions with specific enzymes or receptors. The binding affinity to COX enzymes has been confirmed through molecular modeling studies . Further research is necessary to elucidate the precise mechanisms for this compound.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1,3-benzothiazol-2-ylsulfanyl)but-2-yn-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or click chemistry. For example, reacting propargyl alcohol derivatives with 2-mercaptobenzothiazole under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) yields the target compound. Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and optimizing equivalents of reactants (1:1.2 molar ratio) minimizes side products. Purification via column chromatography with gradient elution improves yield .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The alkyne proton (δ ~2.5 ppm, triplet) and hydroxyl proton (δ ~3.8 ppm, broad) are key indicators. Benzothiazole protons appear as aromatic multiplets (δ 7.2–8.1 ppm) .
- IR : Stretching vibrations for -OH (~3400 cm⁻¹), C≡C (~2100 cm⁻¹), and C-S (680–750 cm⁻¹) confirm functional groups.
- MS : ESI-MS in positive mode should show [M+H]⁺ at m/z 250.3 (calculated for C₁₁H₉NOS₂) .
Q. What crystallographic methods are suitable for resolving its molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal. Crystals grown via slow evaporation (solvent: DCM/hexane) yield triclinic systems (space group P1). Refinement with anisotropic displacement parameters and validation via R-factor (<5%) ensure accuracy. Hydrogen-bonding networks between hydroxyl and benzothiazole sulfur can be mapped .
Advanced Research Questions
Q. How can computational modeling (DFT) predict the compound’s electronic properties and reactivity?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311G**) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (PCM model for DMSO) refine reactivity indices. Compare experimental IR/Raman spectra with computed vibrational modes to validate models .
Q. What strategies address contradictions in observed vs. calculated biological activity data?
- Methodological Answer : If in vitro assays (e.g., enzyme inhibition) conflict with docking simulations, consider:
- Solubility : Use co-solvents (DMSO ≤1%) to ensure compound dissolution.
- Conformational flexibility : Perform molecular dynamics (MD) simulations to assess binding-pocket adaptability.
- Metabolite interference : LC-MS/MS screens for degradation products during assays .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced stability?
- Methodological Answer :
- Alkyne modification : Replace but-2-yn-1-ol with cyclic alkynes to reduce oxidative degradation.
- Sulfur substitution : Introduce sulfoxide/sulfone groups to enhance metabolic stability.
- Pharmacophore mapping : Overlay crystal structures (e.g., CCDC entry XYZ) with analogs to identify conserved interactions .
Q. What experimental designs mitigate challenges in studying its photophysical properties?
- Methodological Answer :
- Quenching effects : Use degassed solvents (N₂-purged) to prevent oxygen-mediated fluorescence quenching.
- Time-resolved spectroscopy : Employ femtosecond transient absorption to track excited-state dynamics.
- Comparative studies : Benchmark against benzothiazole derivatives (e.g., 2-mercaptobenzothiazole) to isolate substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
